![molecular formula C8H7ClN2 B2683064 7-(Chloromethyl)pyrazolo[1,5-a]pyridine CAS No. 1824340-85-3](/img/structure/B2683064.png)
7-(Chloromethyl)pyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(Chloromethyl)pyrazolo[1,5-a]pyridine” is a type of nitrogen ring junction heterocyclic compound . It is a core structure in medicinal chemistry and drug molecule production . It is versatile, easy to prepare, and can create a further ring extension like electron gaining and donating in pyrazolo pyridine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridines has been achieved through a TEMPO-mediated [3 + 2] annulation–aromatization protocol from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyridines has been studied in the context of synthetic strategies . The ring junction motifs of these compounds have an emerging interest in synthetic as well as medicinal chemistry .
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Derivatives
Research has led to the synthesis of novel 1-hydroxy-1,1-bisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine, starting from 2-chloro-3-formyl pyridine. These compounds show potential biological interest, with spectroscopic data and X-ray diffractometry studies confirming their structures and the presence of mono- and bisphosphonates derivatives (Teixeira et al., 2013).
Antiherpetic Compounds
A novel class of 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine antiherpetic compounds was synthesized, highlighting the synthetic methodology's flexibility for rapid analog synthesis. The synthesis utilized 7-chloropyrazolo[1,5-a]pyridine as a key building block, facilitating late-stage manipulation of the molecule (Johns et al., 2003).
Tautomerism Study
A study on 7-substituted pyrazolo[3,4-c]pyridine derivatives was conducted to investigate the N1–N2 tautomerism within this class of compounds. The tautomeric equilibrium was studied using NMR and X-ray crystallography, with the N1 tautomer predominating in all compounds tested (Kourafalos et al., 2006).
Biomedical Applications
Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with a focus on their synthesis and biomedical applications. This review covers the diversity of substituents, synthetic methods, and applications of these compounds, highlighting their significance in medicinal chemistry (Donaire-Arias et al., 2022).
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that 7-(Chloromethyl)pyrazolo[1,5-a]pyridine may interact with its targets in a similar manner.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties , suggesting that they may affect pathways related to light absorption and emission.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting that this compound may have similar effects.
Action Environment
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that environmental factors may play a role in the action of this compound.
Safety and Hazards
While specific safety and hazard information for “7-(Chloromethyl)pyrazolo[1,5-a]pyridine” is not available, pharmacokinetic and toxicity studies of pyrazolo[1,5-a]pyridine inhibitors have shown promising profiles, including negligible CYP450 interactions, cytotoxicity, and hERG channel inhibition .
Orientations Futures
The growing wealth of pyrazolo[1,5-a]pyridine analogs focuses on synthetic strategies in recent years . This suggests that future research may continue to explore novel and uncomplicated methods for synthesizing these compounds and their potential applications in medicinal chemistry and drug molecule production .
Propriétés
IUPAC Name |
7-(chloromethyl)pyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTNCAHTBCMHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
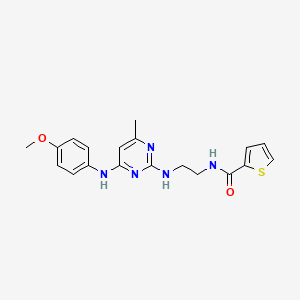
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(pentyloxy)benzamide](/img/structure/B2682987.png)
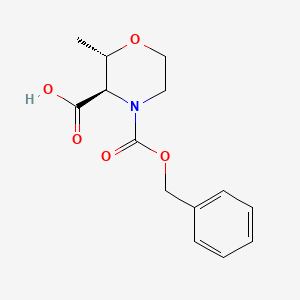
![2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide](/img/structure/B2682991.png)

![N'-[(pyridin-2-yl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2682995.png)
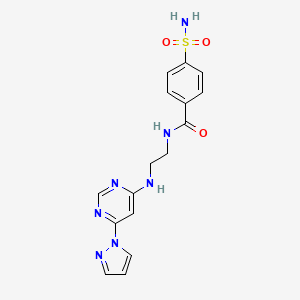
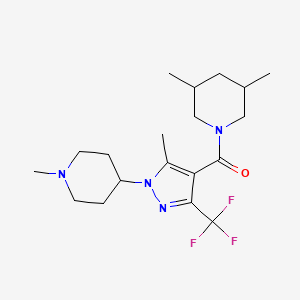
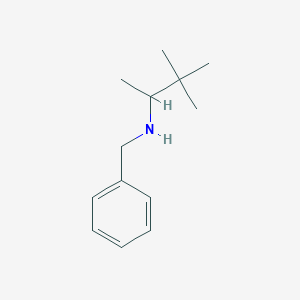
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2682999.png)

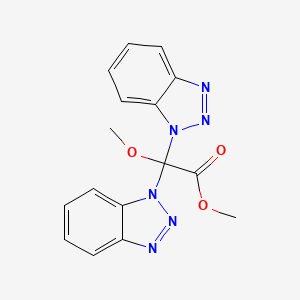
![2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2683003.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683004.png)
